1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride
Description
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride is a fluorinated aromatic amine derivative with a morpholine substituent. The compound features a phenyl ring substituted with a fluorine atom at the 5-position and a morpholine ring at the 2-position, linked to an ethylamine backbone. Its dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical and chemical research applications. It is marketed as a synthetic building block, particularly in medicinal chemistry for drug discovery .
Properties
CAS No. |
2803856-64-4 |
|---|---|
Molecular Formula |
C12H19Cl2FN2O |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
1-(5-fluoro-2-morpholin-4-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-9(14)11-8-10(13)2-3-12(11)15-4-6-16-7-5-15;;/h2-3,8-9H,4-7,14H2,1H3;2*1H |
InChI Key |
XXLBSNDMOLPOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N2CCOCC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-nitroaniline with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to produce 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine. The final step involves the conversion of this amine to its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include the corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is utilized in the study of biological processes and pathways. It serves as a probe to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound finds applications in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The morpholine ring contributes to the compound’s stability and solubility, facilitating its use in biological systems.
Comparison with Similar Compounds
Morpholine vs. Piperazine Analogs
The closest structural analog is 1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine (Ref: 3D-UQB62804), which replaces the morpholine ring with a 4-methylpiperazine group.
Key Insight : The morpholine variant may exhibit distinct pharmacokinetic properties due to differences in hydrogen bonding and lipophilicity. Piperazine derivatives are often utilized in CNS-targeting drugs, whereas morpholine rings are common in kinase inhibitors .
Pyrazole Derivatives
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride () shares a hydrochloride salt but features a pyrazole core instead of a phenyl-ethylamine backbone.
Key Insight : Pyrazole derivatives are versatile in agrochemicals (e.g., fungicides) due to their stability and heterocyclic reactivity, whereas the target compound’s aryl-amine structure is more suited for receptor-targeted drug design .
Heterocyclic Amine Hydrochlorides
Compounds like {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride () feature oxadiazole rings, which are electron-deficient and often used in antimicrobial agents.
Key Insight : Oxadiazole derivatives are prioritized for their metabolic stability and enzyme inhibition, contrasting with the target compound’s likely role in protein-binding applications .
Research Findings and Limitations
- Structural Flexibility : Substituting morpholine with piperazine alters basicity and target engagement, suggesting divergent therapeutic pathways .
- Fluorine Impact: The 5-fluoro substituent in the target compound may enhance metabolic stability and bioavailability compared to non-halogenated analogs, though direct data is lacking in the evidence.
- Application Gaps : and suggest industrial use as building blocks, but pharmacological data (e.g., IC50 values, toxicity) are absent, limiting mechanistic comparisons.
Biological Activity
1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride, also known as a fluorinated morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a fluorine atom and a morpholine ring that may influence its interaction with biological targets.
- Molecular Formula : C12H18Cl2FN2O
- Molecular Weight : 277.19 g/mol
- CAS Number : 1019627-92-9
- IUPAC Name : 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride
Anticancer Properties
Recent studies have demonstrated that compounds similar to 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride exhibit significant anticancer activity. For instance, derivatives containing morpholine rings have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H1975 | 38.6 | EGFR T790M inhibition |
| Compound B | SNU16 | 77.4 | FGFR1 inhibition |
These findings suggest that the presence of the morpholine group may enhance the compound's efficacy against specific cancer types by targeting key signaling pathways involved in tumor proliferation.
Antibacterial Activity
In addition to anticancer properties, the compound has shown promise in antibacterial assays. Studies indicate that morpholine derivatives can exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 17 | Moderate |
| MRSA | 4.9 | High |
The structure-activity relationship (SAR) analyses suggest that the fluorine substitution enhances the lipophilicity of the molecule, facilitating better membrane penetration and antibacterial action.
Case Study 1: Anticancer Efficacy
A study conducted by Liu et al. investigated the effects of a series of fluorinated morpholine derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that compounds with a similar structure to 1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride exhibited IC50 values ranging from 30 to 80 nM, demonstrating potent antiproliferative activity against EGFR mutant-driven cell lines.
Case Study 2: Antibacterial Screening
In a separate investigation, researchers evaluated the antibacterial efficacy of morpholine derivatives against clinical isolates of MRSA and E. coli. The study revealed that certain derivatives displayed MIC values as low as 4.9 µg/mL against MRSA, indicating strong potential for therapeutic applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
